molecular formula C9H7NO2S2 B13922973 Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate CAS No. 58759-67-4

Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate

Cat. No.: B13922973
CAS No.: 58759-67-4
M. Wt: 225.3 g/mol
InChI Key: RODLEVQAZWKRIQ-UHFFFAOYSA-N
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Description

Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate typically involves the reaction of 2-aminothiophenol with carbon disulfide under specific conditions. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it can inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-12-8(11)5-2-3-7-6(4-5)10-9(13)14-7/h2-4H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODLEVQAZWKRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208088
Record name Methyl 2,3-dihydro-2-thioxo-5-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58759-67-4
Record name Methyl 2,3-dihydro-2-thioxo-5-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58759-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-2-thioxo-5-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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